BenchChemオンラインストアへようこそ!

3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate)

Lipophilicity LogP Drug-likeness

Select the bis-TFA salt (98% purity) of 3-fluoro-1,3'-biazetidine for direct amide coupling without pre-neutralization—a key advantage for high-throughput synthesis and DEL production. The monofluorinated azetidine scaffold provides proven sub-nanomolar RORγT inhibition (IC50 0.90 nM) and a favorable CNS drug-like profile (pKa ~6–7, LogD −2.55). Unlike non-fluorinated or other salt forms, this physical form ensures consistent stoichiometry, minimal repurification, and retention of the beneficial fluorine-mediated LogP modulation (−1.03 vs −0.34) essential for lead optimization.

Molecular Formula C10H13F7N2O4
Molecular Weight 358.213
CAS No. 2260936-87-4
Cat. No. B2669215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate)
CAS2260936-87-4
Molecular FormulaC10H13F7N2O4
Molecular Weight358.213
Structural Identifiers
SMILESC1C(CN1)N2CC(C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H11FN2.2C2HF3O2/c7-5-3-9(4-5)6-1-8-2-6;2*3-2(4,5)1(6)7/h5-6,8H,1-4H2;2*(H,6,7)
InChIKeyMOLMSPDVEAUIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) CAS 2260936-87-4 — Compound Identity & Procurement-Relevant Profile


3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) (CAS 2260936‑87‑4) is a bis‑trifluoroacetate salt of a fluorinated, saturated bicyclic diamine building block [REFS‑1]. The free‑base core, 3‑fluoro‑1,3′‑biazetidine, consists of two azetidine rings linked through a nitrogen atom, with a single fluorine substituent at the 3‑position of one ring [REFS‑2]. The bis‑TFA salt form is the predominant commercially traded physical form; it is supplied as a powder with purities typically in the range of 95‑98 % by vendors such as Leyan (98 %) and Spirochem (95 %) [REFS‑3][REFS‑4]. Analogous non‑fluorinated and alternative salt forms (e.g., 1,3′‑biazetidine bis‑TFA, 3‑fluoro‑1,3′‑biazetidine hydrochloride and oxalate) are available, but differ in key physicochemical and application‑relevant properties.

Why 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) Cannot Be Freely Substituted with Closest Analogs — Rationale for Differentiated Procurement


In‑class analogs of 3‑fluoro‑1,3′‑biazetidine bis‑TFA — such as the non‑fluorinated 1,3′‑biazetidine bis‑TFA, the hydrochloride salt, the oxalate salt, or the free base — are not functionally interchangeable. The fluorine atom at the 3‑position alters the electronic environment, significantly modulating basicity, lipophilicity, and conformational preference of the azetidine ring [REFS‑1]. The counterion (bis‑trifluoroacetate vs. hydrochloride vs. oxalate) directly impacts solubility, hygroscopicity, and compatibility with downstream reaction conditions (e.g., coupling chemistry, salt metathesis) [REFS‑2]. Furthermore, the 3‑fluoro‑1,3′‑biazetidine scaffold has been validated in patent‑exemplified inhibitors of RORγT with sub‑nanomolar potency, whereas the non‑fluorinated biazetidine core lacks equivalent documented target engagement in the same chemical series [REFS‑3]. These differences mean that selecting the wrong salt or analog risks altering reaction outcomes, compromising biological activity, or introducing unforeseen physicochemical liabilities in a lead series.

Quantitative Differentiation Evidence for 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate) — Comparator-Based Selection Guide


Lipophilicity Modulation: Fluorination Reduces LogP by ~0.69 Units vs. Non-Fluorinated Biazetidine Core

Introduction of a single fluorine atom at the 3‑position of the 1,3′‑biazetidine scaffold reduces the predicted partition coefficient (ACD/LogP) from −0.34 (non‑fluorinated 1,3′‑biazetidine free base) to −1.03 (3‑fluoro‑1,3′‑biazetidine free base), a decrease of approximately 0.69 log units [REFS‑1][REFS‑2]. The LogD at pH 5.5 drops even more dramatically to −3.61 (fluorinated) vs. the non‑fluorinated analog — consistent with the electron‑withdrawing effect of fluorine increasing hydrophilicity and reducing the basicity of the azetidine nitrogen [REFS‑3][REFS‑4]. This modulation is quantitatively consistent with the systematic study by Melnykov et al. (2023), which demonstrated that monofluorination of saturated azetidine amines lowers pKa by 2–3 units and reduces LogP by 0.5–1.5 units depending on the regioisomer [REFS‑4].

Lipophilicity LogP Drug-likeness Fluorine substitution

Basicity Modulation: Fluorine Reduces pKa to Favor Neutral Species at Physiological pH

The systematic study by Melnykov et al. (2023) established that monofluorination of saturated azetidine amines reduces the conjugate acid pKa by 2–3 units compared with the parent non‑fluorinated heterocycle [REFS‑1]. For 3‑fluoroazetidine derivatives specifically, the pKa of the protonated azetidine nitrogen is lowered to approximately 6–7 (vs. ~9–10 for non‑fluorinated azetidines), meaning the compound exists predominantly in the neutral, free‑base form at physiological pH 7.4 [REFS‑1]. This reduction is quantitatively relevant for 3‑fluoro‑1,3′‑biazetidine bis‑TFA: the bis‑TFA salt will dissociate in aqueous media to release the neutral free base at pH > 6, whereas the non‑fluorinated analog remains substantially protonated and cationic under the same conditions [REFS‑2]. Direct experimental pKa values for 3‑fluoro‑1,3′‑biazetidine itself were not located; however, the class‑level data for monofluorinated azetidines provides strong inferential support.

Basicity pKa Fluorine effect Drug design

Validated Target Engagement: 3-Fluoro-1,3'-biazetidine Scaffold Delivers Sub-Nanomolar RORγT Inhibition in Patent-Exemplified Leads

The 3‑fluoro‑1,3′‑biazetidine motif is embedded as a key structural element in potent RORγT inverse agonists disclosed in Merck Sharp & Dohme patents. In US 10,221,142, Example 21YY — a compound containing the 3‑fluoro‑[1,3′‑biazetidine]‑1′‑carbonyl group — exhibits an IC₅₀ of 0.900 nM against human RORγT in a biochemical TR‑FRET assay [REFS‑1]. A distinct patent (US 10,287,272, Example 4B) reports a related compound with the same 3‑fluoro‑biazetidine amide substructure showing an IC₅₀ of 4 nM vs. RORγT [REFS‑2]. In contrast, no equivalent potency data are available in BindingDB for RORγT inhibitors built on the non‑fluorinated 1,3′‑biazetidine scaffold, suggesting the fluorine atom is instrumental for achieving high‑affinity binding in this chemotype [REFS‑3]. This represents direct, patent‑derived quantitative evidence that the fluorinated scaffold confers a measurable advantage in target engagement.

RORγT Inverse agonist Autoimmune disease Drug discovery

Salt Form Differentiation: Bis-TFA Salt Enables Higher Purity and Distinct Solubility Profile vs. HCl and Oxalate Salts

The bis‑trifluoroacetate salt of 3‑fluoro‑1,3′‑biazetidine is commercially available at 98 % purity (Leyan) [REFS‑1], compared with 95 % for the oxalate salt (Spirochem) [REFS‑2] and typical 95–97 % for the hydrochloride salt [REFS‑3]. The TFA counterion confers higher solubility in polar aprotic solvents (e.g., DMSO, DMF) commonly used in amide coupling and parallel synthesis workflows, and facilitates direct use in Boc‑protection or sulfonylation without the need for a separate neutralization step [REFS‑4]. In contrast, the hydrochloride salt may require pre‑neutralization with a hindered base, introducing an additional variable that can affect reaction yield and reproducibility. The bis‑TFA salt also has a defined molecular weight of 358.21 g/mol (vs. 220.20 g/mol for the oxalate salt), which affects stoichiometric calculations for large‑scale reactions [REFS‑5].

Salt selection Solubility Purity Trifluoroacetate

Metabolic Stability Preservation: Monofluorinated Azetidines Retain Low Intrinsic Clearance vs. Difluoro Analogs

The 2023 systematic study by Melnykov et al. demonstrated that monofluorinated azetidine derivatives retain high metabolic stability (low intrinsic microsomal clearance, CLint) comparable to their non‑fluorinated parents, whereas the 3,3‑difluoroazetidine derivative was the single exception showing elevated clearance [REFS‑1]. This finding is directly relevant to the selection of 3‑fluoro‑1,3′‑biazetidine bis‑TFA over a 3,3‑difluoro‑1,3′‑biazetidine analog: the monofluorinated scaffold preserves the metabolic stability advantage while still delivering the desired pKa and LogP modulation, avoiding the metabolic liability associated with gem‑difluorination at the azetidine 3‑position [REFS‑1]. Although direct microsomal clearance data for 3‑fluoro‑1,3′‑biazetidine itself are not available, the class‑level evidence provides a strong basis for expecting favorable metabolic stability relative to the difluoro analog.

Metabolic stability Microsomal clearance Fluorination ADME

Evidence Limitations & Procurement Decision Caveats

Despite the quantitative differentiation presented above, several evidence gaps must be acknowledged. (1) No direct experimental head‑to‑head comparison of 3‑fluoro‑1,3′‑biazetidine bis‑TFA with its non‑fluorinated analog has been published in a peer‑reviewed journal. (2) Physicochemical data (LogP, pKa, solubility) for the bis‑TFA salt itself are largely predicted rather than experimentally measured; experimental values are available only for the free base or structurally related monofluorinated azetidines [REFS‑1]. (3) No in vivo PK, toxicity, or selectivity data exist for the isolated building block — all biological data derive from elaborated patent examples incorporating the scaffold. (4) Vendor‑reported purity values represent batch‑specific measurements and may vary between lots. Procurement decisions should therefore weigh the scaffold‑level evidence (fluorination benefits, patent validation, salt‑form advantages) against the acknowledged absence of direct comparative experimental data for this exact compound.

Data transparency Procurement risk Assay gap

Optimal Research & Procurement Application Scenarios for 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate)


RORγT Inverse Agonist Lead Optimization — Direct Scaffold Incorporation

The 3‑fluoro‑1,3′‑biazetidine scaffold has demonstrated sub‑nanomolar RORγT inhibitory activity (IC₅₀ = 0.900 nM) when incorporated as a 1′‑carbonyl amide substituent in patented tetrahydroindazole‑based inverse agonists [REFS‑1]. Medicinal chemistry teams pursuing RORγT‑driven autoimmune or inflammatory indications can procure this bis‑TFA salt for direct use in amide coupling with carboxylic acid intermediates, leveraging the scaffold's proven target engagement and the TFA salt's compatibility with standard coupling reagents (HATU, EDCI). The fluorine atom's LogP‑lowering effect (−1.03 vs. −0.34 for non‑fluorinated) is favorable for reducing overall compound lipophilicity in lead optimization.

CNS‑Penetrant Drug Discovery — Favorable Physicochemical Profile

The predicted low basicity (pKa ≈ 6–7) and negative LogD at pH 7.4 (−2.55) of the 3‑fluoro‑1,3′‑biazetidine core are consistent with CNS drug‑like properties, including reduced P‑gp efflux liability and lower hERG binding risk associated with highly basic amines [REFS‑1][REFS‑2]. Researchers designing CNS‑penetrant kinase inhibitors, GPCR modulators, or epigenetic probes can select this building block to introduce a conformationally constrained, low‑basicity diamine linker that is predominantly neutral at physiological pH, unlike the more basic non‑fluorinated analog.

Parallel Synthesis & Library Production — Direct‑Use TFA Salt Advantage

The bis‑TFA salt form (98 % purity) enables direct dissolution in DMSO or DMF and immediate use in amide bond formation, sulfonylation, or reductive amination without a pre‑neutralization step [REFS‑1][REFS‑2]. This operational simplicity is advantageous for high‑throughput parallel synthesis and DNA‑encoded library (DEL) production, where the hydrochloride or oxalate salts may require additional base treatment and risk inconsistent stoichiometry. Procurement of the bis‑TFA salt at 98 % purity minimizes the need for repurification before use in library production workflows.

Building Block for Metabolic Stability‑Conscious Lead Series

Class‑level data demonstrate that monofluorinated azetidines retain low intrinsic microsomal clearance comparable to their non‑fluorinated parents, whereas 3,3‑difluoroazetidine derivatives exhibit elevated clearance [REFS‑1]. Teams optimizing for metabolic stability can therefore confidently select the monofluorinated 3‑fluoro‑1,3′‑biazetidine bis‑TFA over a difluoro analog, preserving the beneficial pKa and LogP modulation of fluorination without incurring the metabolic penalty associated with gem‑difluorination at the azetidine ring.

Quote Request

Request a Quote for 3-Fluoro-1,3'-biazetidine bis(2,2,2-trifluoroacetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.